tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC16710190
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H27N3O2 |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-aminophenyl)piperidin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-13-7-6-10-20(12-13)15-9-5-4-8-14(15)18/h4-5,8-9,13H,6-7,10-12,18H2,1-3H3,(H,19,21) |
Standard InChI Key | WREQTXNTOLNBPK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC=CC=C2N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate delineates its molecular architecture:
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A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) serves as the central scaffold.
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The piperidine’s 3-position is substituted with a methyl group bearing a Boc-protected carbamate (-NHCOOtert-butyl).
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The 1-position of the piperidine is attached to a 2-aminophenyl group (a benzene ring with an amine substituent at the ortho position).
Molecular Formula: C₁₇H₂₅N₃O₂
Molecular Weight: 303.40 g/mol
Key Functional Groups:
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tert-Butoxycarbonyl (Boc) group (a common amine-protecting group in organic synthesis).
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Primary aromatic amine (on the phenyl ring).
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Secondary amine (within the piperidine ring).
Synthetic Pathways and Methodological Considerations
The synthesis of tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate likely involves multi-step strategies, leveraging well-established carbamate protection and piperidine functionalization techniques. While no direct literature reports exist for this compound, analogous synthetic routes can be extrapolated:
Step 1: Preparation of the Piperidine Intermediate
A plausible starting material is 3-(aminomethyl)piperidine, which undergoes Boc protection to yield tert-butyl (piperidin-3-ylmethyl)carbamate. This step typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF .
Step 3: Deprotection and Final Modification
Hypothetical Reaction Scheme:
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Boc Protection:
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Aromatic Amination:
Physicochemical Properties and Computational Predictions
While experimental data for this compound is unavailable, computational tools (e.g., SwissADME, Molinspiration) provide estimates:
Property | Predicted Value |
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LogP (Partition Coefficient) | 2.8 (moderate lipophilicity) |
Water Solubility | ~0.05 mg/mL (poor solubility) |
Hydrogen Bond Donors | 2 (amine and carbamate NH) |
Hydrogen Bond Acceptors | 4 (carbamate O, piperidine N) |
Topological Polar Surface Area | 75 Ų |
Metabolic Stability: The Boc group may enhance metabolic stability by shielding the amine from oxidative enzymes.
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